Methyl 2-{[(tert-butoxy)carbonyl]amino}-2-(4-methoxyphenyl)acetate
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Overview
Description
Methyl 2-{[(tert-butoxy)carbonyl]amino}-2-(4-methoxyphenyl)acetate is an organic compound that belongs to the class of amino acid derivatives. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties. It features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(tert-butoxy)carbonyl]amino}-2-(4-methoxyphenyl)acetate typically involves the following steps:
Protection of the Amine Group: The starting material, 4-methoxyphenylacetic acid, is first reacted with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine (TEA) to protect the amine group.
Esterification: The protected intermediate is then subjected to esterification using methanol and a catalyst like sulfuric acid or hydrochloric acid to form the methyl ester.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(tert-butoxy)carbonyl]amino}-2-(4-methoxyphenyl)acetate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Deprotection: Achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: Common nucleophiles include halides, thiols, and amines.
Major Products
Hydrolysis: Yields 2-(tert-Butoxycarbonylamino)-2-(4-methoxyphenyl)acetic acid.
Deprotection: Yields 2-amino-2-(4-methoxyphenyl)acetic acid methyl ester.
Substitution: Yields various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-{[(tert-butoxy)carbonyl]amino}-2-(4-methoxyphenyl)acetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Pharmaceutical Research: Investigated for its potential as a building block in the development of new drugs.
Biological Studies: Used in studies involving amino acid derivatives and their biological activities.
Industrial Applications: Employed in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Methyl 2-{[(tert-butoxy)carbonyl]amino}-2-(4-methoxyphenyl)acetate is primarily related to its role as a synthetic intermediate. It does not have a direct biological target or pathway but is used to modify other molecules to achieve desired properties or activities.
Comparison with Similar Compounds
Similar Compounds
2-(tert-Butoxycarbonylamino)-2-phenylacetic acid methyl ester: Lacks the methoxy group, making it less reactive in certain substitution reactions.
2-(tert-Butoxycarbonylamino)-2-(4-hydroxyphenyl)acetic acid methyl ester: Contains a hydroxy group instead of a methoxy group, which can participate in different types of chemical reactions.
Uniqueness
Methyl 2-{[(tert-butoxy)carbonyl]amino}-2-(4-methoxyphenyl)acetate is unique due to the presence of both the Boc protecting group and the methoxy group. This combination allows for selective reactions and modifications, making it a valuable compound in synthetic chemistry.
Properties
IUPAC Name |
methyl 2-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(18)16-12(13(17)20-5)10-6-8-11(19-4)9-7-10/h6-9,12H,1-5H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZOXSNVVHRMKHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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